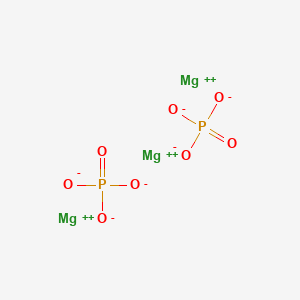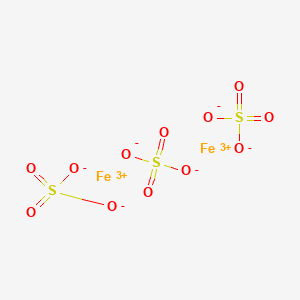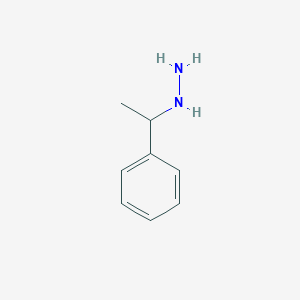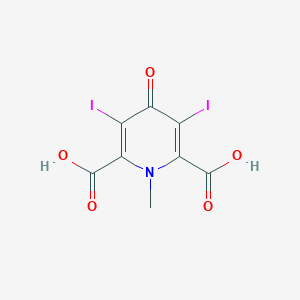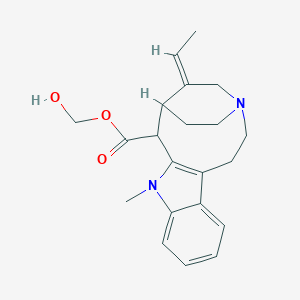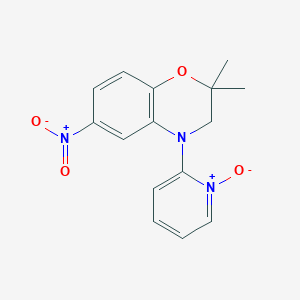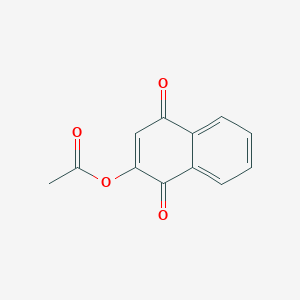
2-Acetoxy-1,4-naphthoquinone
概要
説明
2-Acetoxy-1,4-naphthoquinone is a chemical compound with the molecular formula C12H8O4 . It is also known by other names such as 1,4-Dioxo-1,4-dihydro-2-naphthalenyl acetate, 1,4-Naphthalenedione, 2- (acetyloxy)-, and 2-Hydroxy-1,4-naphthoquinone acetate .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives has been studied extensively. A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis
The molecular structure of 2-Acetoxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with an acetoxy group attached . The average mass of the molecule is 216.189 Da and the monoisotopic mass is 216.042252 Da .Chemical Reactions Analysis
1,4-naphthoquinone derivatives, including 2-Acetoxy-1,4-naphthoquinone, are known to undergo various chemical reactions. For instance, they can participate in photocycloaddition reactions with arylethenes .Physical And Chemical Properties Analysis
2-Acetoxy-1,4-naphthoquinone has a molecular formula of C12H8O4, an average mass of 216.189 Da, and a monoisotopic mass of 216.042252 Da .科学的研究の応用
Photochemical Reactions
2-Acetoxy-1,4-naphthoquinone demonstrates significant photochemical properties, undergoing regio- and stereo-specific (2π+2π) addition to certain compounds like styrene in sunlight. This property is utilized in high-yield photochemical reactions (Covell, Gilbert, & Richter, 1998).
Pesticide Development
The compound is instrumental in the development of new pesticides. For example, Acequinocyl, a pesticide derived from 1, 4-naphthoquinone, uses a key technique involving 2-Acetoxy-1,4-naphthoquinone in its industrial production process (Suganuma, 2001).
Insecticidal Activity
2-Acetoxy-1,4-naphthoquinone acts as a proinsecticide, showing efficacy against pests like the two-spotted spider mite and tobacco whitefly. Its insecticidal properties correlate with its inhibition of mitochondrial complex III (Jewess et al., 2002).
Antineoplastic Agent Design
Its use in the design of antineoplastic agents is significant, with certain derivatives showing inhibitory activities in cytotoxic test systems. This suggests potential in developing new classes of cancer-fighting drugs (Chang et al., 1999).
Antimicrobial Properties
Studies demonstrate the antibacterial activity of 1,4-naphthoquinone derivatives, including 2-Acetoxy-1,4-naphthoquinone, against various bacterial strains. This supports its potential application in antibiotic therapy (Riffel et al., 2002).
Forensic Applications
2-Acetoxy-1,4-naphthoquinone shows promise in forensic science as a novel reagent for detecting latent fingermarks on paper surfaces. Its unique reaction with amino acids presents new techniques in forensic investigations (Jelly et al., 2010).
Photoredox Reagent in Imaging
It's used as a photoredox reagent in non-silver imaging processes. The compound's interaction with organometallics like cobalt acetylacetonate enhances the efficiency of producing radical intermediates, critical in imaging technologies (Depew et al., 1985).
Safety And Hazards
特性
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISPATYFAPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170492 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-1,4-naphthoquinone | |
CAS RN |
1785-65-5 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

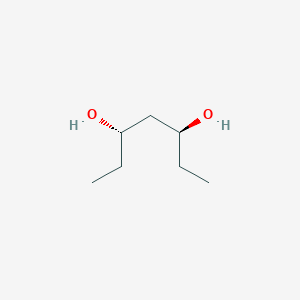
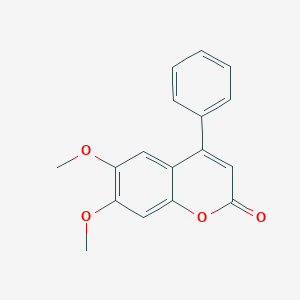
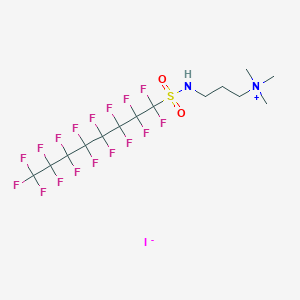
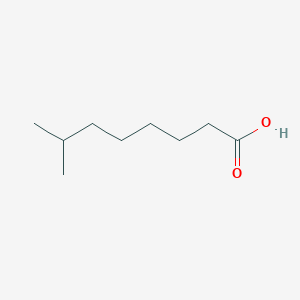
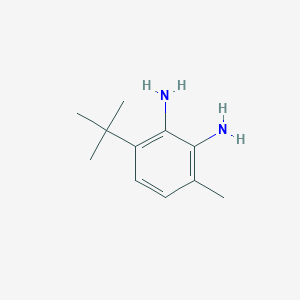
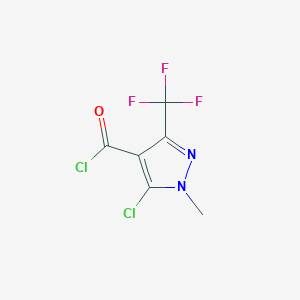
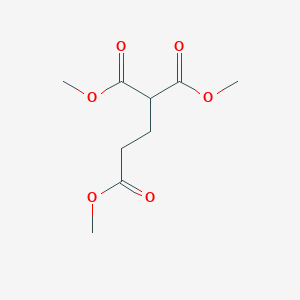
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
